Ethyl butyrate
Overview
Description
. It is a colorless liquid with a fruity odor reminiscent of pineapple. This compound is widely used as a flavoring agent in the food and beverage industry, particularly in orange juice, and is also found in various fruits .
Scientific Research Applications
Ethyl butyrate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Ethyl butyrate, also known as ethyl butanoate or butyric ether, is an ester . It primarily targets the olfactory receptors in humans and animals due to its fruity odor, similar to pineapple . It is a key ingredient used as a flavor enhancer in processed orange juices .
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to these receptors and triggering a sensory response that is interpreted as a fruity, specifically pineapple-like, smell . This interaction enhances the flavor profile of the food or beverage it is added to .
Biochemical Pathways
This compound is synthesized by reacting ethanol and butyric acid . This is a condensation reaction, meaning water is produced in the reaction as a byproduct . In a study, a butyryl-CoA synthesis pathway was introduced into Saccharomyces cerevisiae to produce this compound .
Pharmacokinetics
It is known that this compound is a small, polar compound . It is soluble in propylene glycol, paraffin oil, and kerosene , which suggests that it could be rapidly absorbed and distributed in the body if ingested or inhaled.
Result of Action
The primary result of this compound’s action is the sensory perception of a fruity, pineapple-like smell when it binds to olfactory receptors . This enhances the flavor of the food or beverage it is added to, making it more appealing to consumers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature . Furthermore, its stability and efficacy as a flavoring agent can be influenced by the pH and composition of the food or beverage it is added to .
Future Directions
The Ethyl Butyrate industry is critical and influential. Companies large and small, across sectors—from food and beverage to personal and household products—are increasingly recognizing the significance and usage of this compound . This comprehensive market research report is vital as it presents an in-depth view of the global this compound market . This report is a guide to staying competitive and making informed business decisions in the fast-evolving this compound landscape .
Biochemical Analysis
Biochemical Properties
This reaction is a condensation reaction, meaning water is produced as a byproduct . Ethyl butyrate interacts with various enzymes and proteins during its synthesis and degradation
Cellular Effects
Related compounds such as butyrate have been shown to have significant effects on cellular processes . For instance, butyrate has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound is an ester and that esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound under standard conditions
Dosage Effects in Animal Models
Related compounds such as butyrate have been studied in animal models . These studies have found that the effects of butyrate can vary with different dosages, and that high doses can have toxic or adverse effects
Metabolic Pathways
This compound is involved in the esterification metabolic pathway . It is synthesized by reacting ethanol and butyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl butyrate is typically synthesized through the esterification of butanoic acid (butyric acid) with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid . The process involves:
- Mixing ethanol and butanoic acid.
- Adding sulfuric acid as a catalyst.
- Heating the mixture under reflux to promote the reaction.
- Allowing the mixture to cool and then separating the this compound from the reaction mixture .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This involves the use of butanoic acid and ethanol as raw materials, with sulfuric acid as the catalyst. The reaction is carried out under controlled conditions to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce butanoic acid.
Reduction: Reduction of this compound can yield butanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Butanoic acid and ethanol.
Oxidation: Butanoic acid.
Reduction: Butanol.
Comparison with Similar Compounds
Ethyl butyrate is part of a family of esters that includes compounds such as:
Mthis compound: Similar fruity odor but with a slightly different scent profile.
Ethyl acetate: Commonly used as a solvent with a sweet, fruity smell.
Propyl butyrate: Has a fruity odor similar to this compound but with a longer carbon chain
Uniqueness: this compound is unique due to its widespread use in the food and beverage industry, particularly in orange juice, and its distinctive pineapple-like aroma . Its versatility and relatively low cost make it a popular choice in various industrial applications .
Properties
IUPAC Name |
ethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCKNCVKJNDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Record name | ETHYL BUTYRATE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040111 | |
Record name | Ethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040111 | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl butyrate appears as a clear colorless liquid with a pineapple-like odor. Flash point 78 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an odor of pineapple; [Merck Index], Colourless liquid with a banana, pineapple odour | |
Record name | ETHYL BUTYRATE | |
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Record name | Butanoic acid, ethyl ester | |
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Record name | Ethyl butyrate | |
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Record name | Ethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Ethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/314/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
250 °F at 760 mmHg (USCG, 1999), 120-121 °C, 120.00 to 121.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL BUTYRATE | |
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Record name | ETHYL N-BUTYRATE | |
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Record name | Ethyl butyrate | |
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Flash Point |
75 °F (USCG, 1999), 75 °F (24 °C) Closed cup | |
Record name | ETHYL BUTYRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/673 | |
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Record name | ETHYL N-BUTYRATE | |
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Solubility |
In water, 4.9X10+3 mg/L at 20 °C, Soluble in about 150 parts water, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, 4.9 mg/mL at 20 °C, Soluble in fixed oils and propylene glycol, insoluble in glycerol, 1ml in 3ml 60% ethanol (in ethanol) | |
Record name | ETHYL N-BUTYRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |
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Record name | Ethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033889 | |
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Record name | Ethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/314/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8735 g/cu cm at 25 °C, Density of saturated air: 1.08 (Air = 1), 0.870-0.877 | |
Record name | ETHYL BUTYRATE | |
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Record name | ETHYL N-BUTYRATE | |
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Record name | Ethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/314/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.0 (Air = 1) | |
Record name | ETHYL N-BUTYRATE | |
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Vapor Pressure |
12.8 [mmHg], 14.0 mm Hg at 20 °C | |
Record name | Ethyl butyrate | |
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Record name | ETHYL N-BUTYRATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
105-54-4 | |
Record name | ETHYL BUTYRATE | |
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Record name | Ethyl butyrate | |
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Record name | Ethyl n-butyrate | |
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Record name | ETHYL BUTYRATE | |
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Record name | Ethyl butyrate | |
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Record name | ETHYL BUTYRATE | |
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Record name | ETHYL N-BUTYRATE | |
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Record name | Ethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-135 °F (USCG, 1999), -97 °C, -93.3 °C | |
Record name | ETHYL BUTYRATE | |
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Record name | ETHYL N-BUTYRATE | |
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Record name | Ethyl butyrate | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ethyl butyrate primarily known for?
A1: this compound is a naturally occurring ester primarily known for its characteristic pineapple or banana-like aroma. [, , , , ]
Q2: How is this compound used in the food industry?
A2: Due to its pleasant fruity aroma, this compound is widely used as a flavoring agent in various food products, including beverages, candies, and processed foods. [, , , , ]
Q3: How does this compound contribute to the aroma profile of strawberries?
A3: Research indicates that this compound, along with other esters like ethyl hexanoate, ethyl isovalerate, and ethyl 2-methylbutyrate, are key contributors to the characteristic aroma of fresh strawberries. []
Q4: How does the aroma profile of strawberries change during decay, and how is this compound involved?
A4: As strawberries decay, their aroma profile shifts dramatically. While fresh strawberries are characterized by a dominance of esters like this compound, decayed strawberries exhibit a prevalence of alcohols like ethyl alcohol and isobutyl alcohol. This shift signifies a change in the biochemical processes occurring within the fruit as it decays. []
Q5: Can this compound enhance sweetness perception in food?
A5: Yes, studies have shown that even subthreshold concentrations of this compound (concentrations below conscious perception) can enhance the perceived sweetness of sucrose solutions. This effect highlights the significant influence of olfactory perception on taste. []
Q6: Does adding this compound to aronia berry juice improve its palatability?
A6: While adding this compound to aronia berry juice can enhance its sweetness, it doesn’t significantly improve overall palatability. The strong astringency of aronia berries, a key factor limiting its acceptance, remains unmasked by the added this compound and sugar. []
Q7: How is this compound produced industrially?
A7: this compound is primarily produced through esterification, a chemical reaction between butyric acid and ethanol, often catalyzed by strong acids. [, , ]
Q8: Can this compound be produced using enzymatic methods?
A8: Yes, lipases, specifically Lipase B from Candida antarctica (CALB), can catalyze the esterification of butyric acid and ethanol to produce this compound. This method is gaining popularity as it offers a more environmentally friendly and sustainable alternative to traditional chemical synthesis. [, , , ]
Q9: What factors influence the enzymatic synthesis of this compound?
A9: Factors such as reaction temperature, substrate molar ratio (ethanol to butyric acid), enzyme concentration, and the presence of water can significantly impact the yield and efficiency of this compound synthesis using lipases. []
Q10: How does the immobilization method of CALB affect this compound synthesis?
A10: The method used to immobilize CALB can affect the optimal conditions for this compound synthesis. For instance, CALB immobilized on styrene-divinylbenzene beads (MCI-CALB) might exhibit different optimal temperature, substrate ratio, and enzyme concentration compared to commercially available immobilized CALB preparations like Novozym 435. []
Q11: What are the advantages of using immobilized CALB for this compound synthesis?
A11: Immobilized CALB preparations offer several advantages over free enzymes, including enhanced stability, reusability, and ease of separation from the reaction mixture, making the process more cost-effective. [, , , ]
Q12: Can reactive distillation be used for continuous this compound synthesis?
A12: Yes, reactive distillation, a process that combines chemical reaction and separation in a single unit, can be employed for the continuous synthesis of this compound. This method offers advantages such as higher product purity, reduced waste generation, and lower capital investment compared to traditional batch processes. []
Q13: Are there any alternative methods for concentrating this compound from aqueous solutions?
A13: Styrene-divinylbenzene (SDVB) resins, specifically XAD-16, have been investigated for their ability to concentrate this compound and other volatile flavor compounds from aqueous orange essence. This method utilizes the sorption properties of the resin to selectively adsorb and concentrate this compound, offering a potential alternative to traditional distillation techniques. []
Q14: What is the molecular formula and molecular weight of this compound?
A14: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol. [Numerous sources confirm this information]
Q15: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A15: Gas chromatography (GC) is widely used for both qualitative and quantitative analysis of this compound, particularly in complex mixtures like food samples. Other techniques, such as mass spectrometry (MS) and proton transfer reaction mass spectrometry (PTR-MS), are often coupled with GC to provide enhanced identification and quantification capabilities. [, , , , , ]
Q16: How is this compound recovered and quantified after chewing gum mastication in simulated studies?
A16: Researchers have developed a mechanical chewing device to simulate human mastication of chewing gum. After simulated mastication, model volatiles like this compound released from the gum into the gas phase are quantified using PTR-MS. Any this compound released into the simulated saliva is extracted and quantified using GC. []
Q17: How is this compound quantified in complex mixtures like orange essence?
A17: After concentration from aqueous orange essence using techniques like SDVB resin sorption, this compound can be quantified using capillary gas chromatographic analysis. This method allows for the separation and individual quantification of different volatile compounds present in the essence. []
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